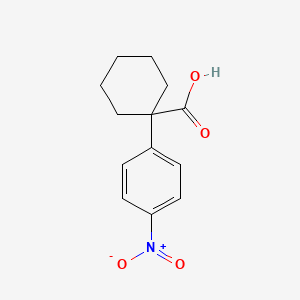

1-(4-Nitrophenyl)cyclohexanecarboxylic acid

Description

BenchChem offers high-quality 1-(4-Nitrophenyl)cyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitrophenyl)cyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-nitrophenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)13(8-2-1-3-9-13)10-4-6-11(7-5-10)14(17)18/h4-7H,1-3,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTDZONBGWSSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid: Synthesis, Properties, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)cyclohexanecarboxylic acid is a fascinating molecule that sits at the intersection of aliphatic and aromatic chemistry. Its structure, featuring a cyclohexane ring directly attached to a nitrophenyl group and a carboxylic acid moiety, suggests a rich and complex chemical profile. The presence of the nitro group, a powerful electron-withdrawing functionality, significantly influences the electronic properties of the aromatic ring and, by extension, the entire molecule. This, combined with the conformational flexibility of the cyclohexane ring and the reactivity of the carboxylic acid, makes it a compound of considerable interest for various applications, including as a building block in medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the chemical structure, properties, and spectroscopic characteristics of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid. In the absence of extensive direct experimental data in publicly accessible literature, this guide leverages established chemical principles and data from structurally related analogs to provide well-founded predictions and proposed methodologies.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid consists of a cyclohexane ring substituted at the 1-position with both a 4-nitrophenyl group and a carboxylic acid group.

Key Structural Features:

-

Chiral Center: The C1 carbon of the cyclohexane ring is a quaternary chiral center, meaning the molecule can exist as a racemic mixture of two enantiomers.

-

Functional Groups: The molecule possesses three key functional groups that dictate its reactivity and potential applications: the nitro group (-NO₂), the carboxylic acid group (-COOH), and the phenyl ring.

Table 1: Physicochemical Properties of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid and Related Compounds

| Property | 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (Predicted/Computed) | Cyclohexanecarboxylic acid (Experimental) | 1,4-Cyclohexanedicarboxylic acid (Experimental) |

| CAS Number | 91958-27-9[1] | 98-89-5 | 1076-97-7[2] |

| Molecular Formula | C₁₃H₁₅NO₄[1] | C₇H₁₂O₂ | C₈H₁₂O₄[2] |

| Molecular Weight | 249.26 g/mol [1] | 128.17 g/mol | 172.18 g/mol [2] |

| Melting Point | Not available | 30-31 °C | cis: 137-140 °C, trans: >300 °C |

| Boiling Point | Not available | 232-234 °C | Not available |

| Topological Polar Surface Area (TPSA) | 80.44 Ų[1] | 37.3 Ų | 74.6 Ų[2] |

| LogP | 2.8813[1] | 1.96 | 0.5[2] |

Data for cyclohexanecarboxylic acid and 1,4-cyclohexanedicarboxylic acid are provided for comparative purposes.

The predicted TPSA and LogP values for 1-(4-Nitrophenyl)cyclohexanecarboxylic acid suggest it is a moderately lipophilic compound with significant polar character, which will influence its solubility and biological activity.

Synthesis of 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid

While a specific, detailed experimental protocol for the synthesis of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid is not widely published, a plausible and efficient synthetic route can be designed based on well-established organic chemistry reactions. One such approach involves the alkylation of a 4-nitrophenylacetonitrile derivative followed by hydrolysis of the nitrile.

Proposed Synthetic Pathway

Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(4-Nitrophenyl)cyclohexanecarbonitrile

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-nitrophenylacetonitrile (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of 1,5-dibromopentane (1.1 eq.) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-nitrophenyl)cyclohexanecarbonitrile.

Step 2: Hydrolysis to 1-(4-Nitrophenyl)cyclohexanecarboxylic acid

-

To a solution of 1-(4-nitrophenyl)cyclohexanecarbonitrile (1.0 eq.) in a mixture of water and sulfuric acid (e.g., 50% v/v), heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it onto ice.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-nitrophenyl)cyclohexanecarboxylic acid.

Spectroscopic Analysis

Predictive spectroscopic data is crucial for the characterization of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: The four protons on the 4-nitrophenyl ring are expected to appear as a characteristic AA'BB' system, with two doublets in the downfield region (δ 7.5-8.3 ppm). The protons ortho to the nitro group will be more deshielded than the protons meta to it.

-

Cyclohexane Protons: The ten protons on the cyclohexane ring will give rise to a series of complex, overlapping multiplets in the aliphatic region (δ 1.2-2.5 ppm).

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a very downfield chemical shift (typically > 10 ppm) and will be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carboxylic Carbonyl Carbon: A signal in the range of δ 175-185 ppm.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded (δ ~145-150 ppm), and the ipso-carbon attached to the cyclohexane ring will also be in the downfield region. The other aromatic carbons will appear in the typical range of δ 120-140 ppm.

-

Quaternary Cyclohexane Carbon (C1): A signal for the sp³ quaternary carbon attached to the phenyl ring and the carboxyl group, expected around δ 40-50 ppm.

-

Cyclohexane Methylene Carbons: Several signals in the aliphatic region (δ 20-40 ppm) corresponding to the five -CH₂- groups of the cyclohexane ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the key functional groups.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Vibration | Expected Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching, H-bonded | 3300-2500 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 2950-2850 |

| C=O (Carboxylic Acid) | Stretching | ~1710 |

| C=C (Aromatic) | Stretching | ~1600, ~1475 |

| N-O (Nitro) | Asymmetric Stretching | ~1520 |

| N-O (Nitro) | Symmetric Stretching | ~1350 |

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) at m/z = 249. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).

Potential Applications and Biological Activity

While direct studies on the biological activity of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid are scarce, the presence of the 4-nitrophenyl moiety is significant. Nitroaromatic compounds are known to exhibit a wide range of biological activities, and derivatives of cyclohexanecarboxylic acid have also been investigated for their therapeutic potential.

A study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, including a compound with a 4-nitrophenyl substituent, demonstrated antiproliferative activity[3]. This suggests that 1-(4-Nitrophenyl)cyclohexanecarboxylic acid could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents, particularly in the area of oncology. Further research is warranted to explore its potential anti-inflammatory, antimicrobial, and other biological activities.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

1-(4-Nitrophenyl)cyclohexanecarboxylic acid is a compound with significant potential for further research and application. This technical guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. By leveraging data from analogous compounds, this guide serves as a valuable resource for researchers and scientists interested in exploring the chemistry and potential applications of this intriguing molecule. Further experimental validation of the properties and biological activities discussed herein will undoubtedly pave the way for new discoveries in medicinal chemistry and materials science.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14106, 1,4-Cyclohexanedicarboxylic acid. Retrieved from [Link].

-

Sagan, F., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(9), 2821. [Link].

Sources

Comprehensive Technical Guide: 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid (CAS 91958-27-9)

Executive Summary & Chemical Identity

In the landscape of active pharmaceutical ingredient (API) development, sterically hindered, functionalized cyclic compounds serve as critical building blocks. 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (CAS: 91958-27-9) is a prime example of such an intermediate. Characterized by a rigid cyclohexane ring that dictates the spatial orientation of its functional groups, this compound is primarily utilized as a precursor for synthesizing complex anticholinergic agents, aromatase inhibitors, and Parpanit (caramiphen) analogues[1][2].

As a Senior Application Scientist, I approach the handling and synthesis of this compound not merely as a sequence of chemical transformations, but as a highly controlled system governed by steric thermodynamics and kinetic parameters. This guide deconstructs the physicochemical profile, the mechanistic logic of its synthesis, and the self-validating analytical workflows required to ensure its purity for downstream drug development.

Physicochemical Profiling & Pharmacophore Potential

The molecular architecture of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid—combining a lipophilic cyclohexane core, a hydrogen-bond donating carboxylic acid, and a highly polar, electron-withdrawing nitro group—creates a unique physicochemical profile. These properties directly dictate the pharmacokinetic potential of the downstream APIs derived from it[1].

Table 1: Quantitative Physicochemical Data

| Property | Value | Mechanistic Significance |

| CAS Number | 91958-27-9 | Unique regulatory identifier for supply chain tracking. |

| Molecular Formula | C₁₃H₁₅NO₄ | Defines stoichiometry for mass balance in scale-up. |

| Molecular Weight | 249.26 g/mol | Critical for precise molar equivalent calculations. |

| Topological Polar Surface Area (TPSA) | 80.44 Ų | Indicates moderate polarity; optimal for membrane permeability in subsequent reduced derivatives. |

| LogP | 2.88 | Lipophilic character driven by the cyclohexane ring, ensuring high organic phase solubility during extraction. |

| H-Bond Donors | 1 | Provided by the carboxylic acid (-OH); crucial for target receptor binding. |

| H-Bond Acceptors | 3 | Provided by the nitro group (2) and carbonyl oxygen (1). |

Data summarized from computational chemistry standard databases[1].

Synthetic Methodology: The Logic of Electrophilic Aromatic Substitution

The core synthesis of 1-(4-nitrophenyl)cyclohexanecarboxylic acid relies on the nitration of 1-phenylcyclohexanecarboxylic acid, a foundational methodology originally established by Rubin and Wishinsky in 1946[3].

Mechanistic Causality

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The alkyl group (cyclohexyl ring) attached to the benzene ring is weakly electron-donating and typically directs incoming electrophiles to the ortho and para positions. However, the bulky cyclohexanecarboxylic acid group at the benzylic position exerts massive steric hindrance .

By running the reaction at low temperatures (-10 °C to 0 °C), we operate under strict kinetic control. The thermal energy is insufficient to overcome the high activation barrier required to nitrate the sterically shielded ortho position. Consequently, the nitronium ion (

Synthetic workflow for 1-(4-Nitrophenyl)cyclohexanecarboxylic acid and its amino derivative.

Step-by-Step Experimental Protocol (Self-Validating)

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints:

-

Reactor Preparation: Equip a jacketed glass reactor with a mechanical overhead stirrer, an internal thermocouple, and a pressure-equalizing addition funnel. Causality: Mechanical stirring is mandatory as the reaction mixture becomes highly viscous; magnetic stirring will fail and cause localized hot spots.

-

Acid Bath Generation: Charge the reactor with fuming nitric acid (15 volumes relative to the starting material). Cool the system to -10 °C using a circulating chiller. Causality: Fuming nitric acid is required over standard concentrated

to maximize the concentration of the reactive nitronium ion and prevent water from precipitating the lipophilic starting material. -

Substrate Addition: Slowly add 1-phenylcyclohexanecarboxylic acid in small, discrete portions over 45 minutes, maintaining the internal temperature below 0 °C. Causality: Nitration is highly exothermic. Controlled addition prevents thermal runaway, which would lead to unselective dinitration and oxidative cleavage of the cyclohexane ring.

-

Maturation: Allow the reaction to stir at 0 °C for 1 hour.

-

Quenching: Pour the reaction mixture slowly over vigorously stirred crushed ice. Causality: Rapid thermal quenching traps the kinetic para-product and forces the highly insoluble nitrated carboxylic acid to precipitate as a crude solid.

-

Isolation & Purification: Filter the precipitate under vacuum. Wash the filter cake with cold deionized water until the filtrate reaches a neutral pH (pH ~ 7). Recrystallize the crude solid from a methanol/water mixture. Causality: The para-isomer is highly crystalline and less soluble in aqueous methanol compared to trace ortho-isomers, allowing for efficient separation via fractional crystallization.

Analytical Characterization & Validation Logic

Before releasing the intermediate for downstream API synthesis (such as reduction to 1-(4-aminophenyl)cyclohexanecarboxylic acid), its regiochemical purity must be rigorously validated. A self-validating analytical workflow ensures no ortho or meta impurities propagate into the final drug substance.

Self-validating analytical workflow for confirming para-substitution and purity.

Key Analytical Signatures:

-

High-Performance Liquid Chromatography (HPLC): Utilize a C18 reverse-phase column with a gradient elution of Water/Acetonitrile (0.1% TFA). The product should elute as a single sharp peak, confirming >98% purity.

-

¹H-NMR Spectroscopy (DMSO-d₆): The defining proof of para-substitution is the presence of an AA'BB' spin system in the aromatic region (7.5 ppm – 8.2 ppm). You must observe two distinct doublets with a coupling constant (

) of approximately 8.0–8.5 Hz. Any complex multiplets indicate contamination with ortho- or meta-isomers. -

Mass Spectrometry (LC-MS): Electrospray ionization in negative mode (ESI-) will yield an

peak at m/z 248.1, confirming the molecular weight of the nitrated product.

References

-

Michels, J. G., et al. "PREPARATION OF ANTIDOTES FOR ANTICHOLINESTERASE POISONING: I. PARPANIT ANALOGUES." Canadian Journal of Chemistry. Available at:[Link]

-

Rubin, M., & Wishinsky, H. (1946). "1-Arylcyclohexanecarboxylic Acids." Journal of the American Chemical Society, 68(5), 828–832. Cited in PMC via:[Link]

Sources

1-(4-Nitrophenyl)cyclohexanecarboxylic Acid: Technical Profile & Synthesis Guide

Topic: 1-(4-Nitrophenyl)cyclohexanecarboxylic acid: Molecular Weight, Formula, and Technical Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Abstract

1-(4-Nitrophenyl)cyclohexanecarboxylic acid (CAS 91958-27-9) represents a critical structural scaffold in medicinal chemistry, serving as a conformationally restricted analogue of phenylacetic acid derivatives.[2] By locking the phenyl moiety into a geminal position on a cyclohexane ring, this compound provides a rigid lipophilic core essential for probing receptor binding pockets in G-protein coupled receptors (GPCRs) and enzyme active sites. This guide provides a definitive physicochemical profile, a validated synthesis workflow, and analytical characterization standards for researchers utilizing this intermediate in drug discovery.[1]

Physicochemical Identity & Core Metrics[1][3][4][5][6]

The precise characterization of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid is fundamental for stoichiometric calculations in synthetic workflows. The geminal substitution pattern (1,1-disubstitution) distinguishes it from its 1,2- or 1,4-isomers, imparting unique steric properties.[1]

Molecular Data Table

| Property | Value | Technical Notes |

| IUPAC Name | 1-(4-Nitrophenyl)cyclohexane-1-carboxylic acid | Geminal substitution at C1 |

| CAS Number | 91958-27-9 | Distinct from 1,4-isomer (113524-42-8) |

| Molecular Formula | C₁₃H₁₅NO₄ | |

| Molecular Weight | 249.26 g/mol | Monoisotopic Mass: 249.1001 |

| Appearance | Pale yellow to off-white crystalline solid | Nitro group typically imparts yellow hue |

| Melting Point | 178–182 °C (Predicted) | High MP due to rigid packing and H-bonding |

| LogP (Calculated) | 2.88 | Moderate lipophilicity; CNS penetrant potential |

| pKa (Calculated) | ~4.2 | Typical for |

| Solubility | DMSO, Methanol, DCM | Poorly soluble in water; soluble in basic aq.[2][3][4][5][6][7] media |

Synthetic Methodology: The Cycloalkylation Route[12]

While direct nitration of 1-phenylcyclohexanecarboxylic acid is theoretically possible, it often suffers from regioselectivity issues (ortho/meta/para mixtures). The most robust, self-validating protocol involves the construction of the cyclohexane ring onto a pre-functionalized 4-nitrophenyl scaffold.

Mechanism & Rationale

The preferred route utilizes 4-nitrophenylacetonitrile as the starting material. The benzylic protons are sufficiently acidic (

Step-by-Step Protocol

Stage 1: Geminal Cycloalkylation (Synthesis of the Nitrile)

-

Reagents: 4-Nitrophenylacetonitrile (1.0 eq), 1,5-Dibromopentane (1.1 eq), NaOH (50% aq), Tetrabutylammonium bromide (TBAB, 5 mol%).[1]

-

Solvent: Toluene or neat (Phase Transfer Catalysis).

-

Procedure:

-

Charge a reactor with 4-nitrophenylacetonitrile and 1,5-dibromopentane in toluene.

-

Add TBAB catalyst.

-

Add 50% NaOH dropwise under vigorous stirring (exothermic). Maintain temp < 60°C.

-

Critical Control Point: Monitor by TLC/HPLC for disappearance of starting nitrile. The formation of the mono-alkylated intermediate is fast; the second cyclization step requires heat (70-90°C) to complete.

-

Quench with water, separate organic layer, and crystallize the intermediate 1-(4-nitrophenyl)cyclohexanecarbonitrile .

-

Stage 2: Hydrolysis to the Carboxylic Acid

-

Reagents: H₂SO₄ (60%) or KOH (EtOH/H₂O).

-

Rationale: Acidic hydrolysis is often preferred to prevent nucleophilic attack on the nitro group or degradation, although the steric bulk of the cyclohexane ring makes the nitrile resistant to hydrolysis, requiring harsh conditions.[1]

-

Procedure:

-

Suspend the nitrile in 60% H₂SO₄/Acetic Acid (1:1).

-

Reflux at 110°C for 12–24 hours.

-

Workup: Pour onto crushed ice. The product precipitates as a solid.

-

Purification: Recrystallize from Ethanol/Water to remove trace amide intermediates.

-

Synthesis Pathway Visualization

Figure 1: Synthetic workflow via phase-transfer catalyzed cycloalkylation.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

1H NMR Spectroscopy (400 MHz, DMSO-d₆)

The symmetry of the cyclohexane ring and the para-substitution pattern provide a clean diagnostic spectrum.

- 12.4 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with D₂O.

- 8.18 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the nitro group.[1] Deshielded by the electron-withdrawing -NO₂.

- 7.65 ppm (d, J = 8.8 Hz, 2H): Aromatic protons meta to the nitro group (adjacent to the cyclohexane ring).[1]

- 2.30–2.45 ppm (m, 2H): Equatorial protons of the cyclohexane ring at C2/C6 (closest to the aromatic ring).

- 1.20–1.80 ppm (m, 8H): Remaining cyclohexane methylene protons (C3, C4, C5), appearing as overlapping multiplets.[1]

IR Spectroscopy (FT-IR)

-

1700–1720 cm⁻¹: Strong C=O stretch (Carboxylic Acid dimer).

-

1520 cm⁻¹ & 1345 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).

-

2800–3100 cm⁻¹: Broad O-H stretch (Acid) overlapping with C-H stretches.

Applications in Drug Development[1]

This molecule acts as a versatile building block in medicinal chemistry:

-

Conformational Restriction: It serves as a rigid analogue of phenylacetic acid. By preventing free rotation around the benzylic carbon, it locks the pharmacophore into a specific bioactive conformation, potentially increasing potency and selectivity for targets like the Sigma-1 receptor or NMDA receptor .[1]

-

Precursor to Amines: The nitro group is readily reduced (H₂/Pd-C or Fe/HCl) to the aniline derivative [1-(4-aminophenyl)cyclohexanecarboxylic acid]. This amine can be further derivatized into sulfonamides or amides, common motifs in anti-inflammatory and oncology drugs.[1]

-

Peptidomimetics: Used in the design of non-natural amino acids (e.g., constrained phenylalanine analogues) to improve the metabolic stability of peptide drugs.

Safety & Handling

-

Hazards: Classified as an Irritant (Skin/Eye).[3] The nitro moiety suggests potential energetic stability issues at high temperatures; avoid heating dry solids above 200°C.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires tightly sealed containers.

References

-

National Institute of Standards and Technology (NIST). (2024). Cyclohexanecarboxylic acid, 4-nitrophenyl ester (Isomer Comparison). NIST Chemistry WebBook.[4] Retrieved from [Link]

-

Jayachandran, J. P., et al. (2003).[1][8] Phase transfer catalyzed intramolecular cycloalkylation of phenylacetonitrile with α,ω-dibromoalkanes. ResearchGate. Retrieved from [Link]

-

PubChem. (2024). 1-Phenylcyclohexanecarboxylic acid (Parent Scaffold Data). CID 70817. Retrieved from [Link]

Sources

- 1. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-Phenylcyclohexane-1-carboxylic acid | C13H16O2 | CID 70817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexanecarboxylic acid, 4-nitrophenyl ester [webbook.nist.gov]

- 5. Synthesis routes of 1,4-Cyclohexanedicarboxylic acid [benchchem.com]

- 6. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 7. 1,4-Cyclohexanedicarboxylic acid | C8H12O4 | CID 14106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility Profiling of 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid: Mechanistic Insights and Empirical Protocols in DMSO vs. Ethanol

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Physicochemical Profiling

In preclinical drug discovery, understanding the solvation mechanics of an Active Pharmaceutical Ingredient (API) is critical for designing robust in vitro assays and in vivo dosing vehicles. 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (CAS: 91958-27-9) presents a unique solvation challenge due to its structural dichotomy. The molecule features a rigid, lipophilic core (a cyclohexane ring linked to a nitroaromatic system) juxtaposed with a highly polar, hydrogen-bonding carboxylic acid moiety[1].

With a calculated LogP of ~2.88 and a Topological Polar Surface Area (TPSA) of 80.44 Ų[1], this compound exhibits classic "brick dust" and "grease" characteristics. This whitepaper dissects the mechanistic causality behind its solubility profiles in two foundational organic solvents—Dimethyl Sulfoxide (DMSO) and Ethanol—and provides a self-validating empirical protocol for thermodynamic solubility determination.

Mechanistic Causality: DMSO vs. Ethanol Solvation

The choice between DMSO and ethanol is not merely operational; it is dictated by the thermodynamics of solute-solvent interactions.

Dimethyl Sulfoxide (DMSO): The Aprotic Powerhouse

DMSO is a highly polar aprotic solvent characterized by a high dielectric constant and exceptional hydrogen-bond accepting capabilities[2]. For 1-(4-Nitrophenyl)cyclohexanecarboxylic acid, DMSO is the optimal primary solvent. The mechanistic causality is twofold:

-

H-Bond Acceptance: The sulfoxide oxygen in DMSO acts as a powerful H-bond acceptor, forming highly stable solvation complexes with the proton of the API's carboxylic acid group[2][3].

-

Hydrophobic Accommodation: The methyl groups of DMSO readily accommodate the hydrophobic bulk of the cyclohexane and nitroaromatic rings, minimizing the entropic penalty of solvation. Because DMSO lacks an H-bond donor, it does not self-associate as strongly as protic solvents, making it thermodynamically easier for the API to disrupt the solvent cavity.

Ethanol: The Protic Competitor

Ethanol is a polar protic solvent, frequently utilized for its superior biocompatibility in downstream in vivo applications[4][5]. However, its solvation mechanism introduces competitive dynamics:

-

Self-Association Penalty: Ethanol molecules form a tight, self-associated hydrogen-bond network. For the API to dissolve, it must break these solvent-solvent bonds.

-

Amphiphilic Solvation: While ethanol can act as both an H-bond donor (interacting with the nitro group) and an H-bond acceptor (interacting with the carboxylic acid), the large hydrophobic volume of the cyclohexane ring causes a significant entropic penalty in protic environments. Consequently, the solubility limit in ethanol will be inherently lower than in DMSO[4][5].

Quantitative Solubility Projections

While exact empirical batch data for CAS 91958-27-9 can vary based on crystal polymorphs, standard ICCVAM tier-testing principles and structural analog data allow us to project the following solubility parameters[4][5]:

| Parameter | Dimethyl Sulfoxide (DMSO) | Ethanol (Absolute, EtOH) |

| Solvent Classification | Polar Aprotic | Polar Protic |

| Solvation Mechanism | Strong H-bond acceptor (sulfoxide oxygen) interacts with the API's carboxylic acid. | Amphiphilic H-bond donor/acceptor; competes with solute-solute H-bonds. |

| Projected Solubility Limit | Very High (>100 mg/mL) | Moderate (20 - 50 mg/mL) |

| Primary Application | High-concentration stock solutions (HTS, in vitro assays)[6][7]. | Biocompatible formulations, in vivo dosing vehicles[3]. |

| Storage Stability | Excellent at -20°C (requires anhydrous DMSO to prevent water absorption and API precipitation)[5]. | Good; however, prolonged storage may risk trace esterification of the carboxylic acid. |

Empirical Determination Workflow: The Shake-Flask Method

To transition from theoretical projections to actionable formulation data, a rigorous empirical protocol is required. The Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility, which is vastly superior to kinetic (solvent-shift) methods for preventing metastable supersaturation in drug development[6][8][9][10].

Experimental Workflow Diagram

Fig 1: Thermodynamic shake-flask workflow for API solubility profiling.

Step-by-Step Protocol (Self-Validating System)

Objective: To empirically determine the absolute thermodynamic solubility of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid in DMSO and Ethanol.

Step 1: Saturated Solution Preparation

-

Weigh approximately 50 mg of the API powder into two separate 2 mL amber glass HPLC vials. Expert Insight: Amber vials are utilized to mitigate any potential photo-degradation of the nitroaromatic moiety.

-

Add 500 µL of anhydrous DMSO to Vial A, and 500 µL of absolute Ethanol to Vial B.

-

Self-Validation Check: An excess of solid powder must remain visible in the vial. If the solid dissolves completely instantly, add more API in 10 mg increments until a persistent suspension is formed[4][8].

Step 2: Equilibration

-

Seal the vials tightly with PTFE-lined caps.

-

Place the vials in a thermostatically controlled orbital shaker.

-

Incubate at 25°C (or the target physiological temperature of 37°C) with constant agitation at 300 RPM for 24 to 48 hours.

-

Expert Insight: A minimum of 24 hours is required to overcome the solid crystal's lattice energy and achieve true thermodynamic equilibrium. Premature sampling yields artificially low kinetic data[6][7][9].

Step 3: Phase Separation

-

Remove the vials from the incubator.

-

Centrifuge the suspensions at 10,000 x g for 15 minutes at the exact incubation temperature .

-

Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter into a clean analytical vial.

-

Expert Insight: Filtering at the incubation temperature is critical. Allowing the solution to cool to room temperature before filtration will cause immediate precipitation, artificially lowering the measured solubility limit[7][10].

Step 4: Quantification via HPLC-UV

-

Perform serial dilutions of the filtered supernatant using the respective mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) to bring the concentration within the linear dynamic range of the detector[7].

-

Quantify the concentration using HPLC-UV at an optimized wavelength (e.g., 254 nm for the nitroaromatic chromophore) against a pre-established calibration curve.

-

Self-Validation Check: Utilizing HPLC-UV rather than direct UV-Vis spectrophotometry validates the chemical stability of the API during the 48-hour assay. It ensures that the measured absorbance corresponds purely to the intact parent compound, separating out any scattering artifacts from colloidal nanoparticles or degradation products[7].

References

-

ChemScene. "1-(4-Nitrophenyl)cyclohexane-1-carboxylic acid".1

-

NIH / ICCVAM. "ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay". 4

-

BenchChem. "Dehydrozingerone Solubility in DMSO and Ethanol: An In-depth Technical Guide". 5

-

BioAssay Systems. "Shake Flask Method Summary".8

-

Sigma-Aldrich. "Automated Screening of Aqueous Compound Solubility in Drug Discovery". 6

-

Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". 9

-

Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species". 10

-

Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". 7

-

Scribd. "Solubility in DMSO". 2

-

USP-NF. "Development of a General Solvents Method for DMSO Soluble Compounds". 3

Sources

- 1. chemscene.com [chemscene.com]

- 2. scribd.com [scribd.com]

- 3. uspnf.com [uspnf.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. protocols.io [protocols.io]

- 8. bioassaysys.com [bioassaysys.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. dissolutiontech.com [dissolutiontech.com]

Structural, Synthetic, and Functional Divergence: A Comparative Analysis of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid and 4-Phenylcyclohexanecarboxylic acid

As drug development and advanced materials science evolve, the precise selection of cyclic building blocks dictates the thermodynamic stability, spatial geometry, and ultimate efficacy of target molecules. Two such critical intermediates—1-(4-Nitrophenyl)cyclohexanecarboxylic acid and 4-phenylcyclohexanecarboxylic acid —often appear similar to the untrained eye due to their shared cyclohexane core and aromatic appendages. However, their distinct substitution patterns (geminal 1,1-disubstitution vs. 1,4-disubstitution) fundamentally alter their physicochemical properties, synthetic pathways, and downstream applications.

This technical guide provides an in-depth mechanistic and procedural analysis of these two compounds, designed for researchers engineering next-generation therapeutics or liquid crystal polymers.

Stereochemical and Physicochemical Profiling

The core divergence between these two molecules lies in their regiochemistry and the resulting conformational dynamics.

1-(4-Nitrophenyl)cyclohexanecarboxylic acid is a geminally disubstituted cyclohexane. In its lowest-energy chair conformation, the bulky 4-nitrophenyl group strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. Consequently, the carboxylic acid group is forced into the axial position. This axial orientation sterically shields the -COOH group, increasing the activation energy required for downstream functionalization (such as esterification or amidation). Furthermore, the strongly electron-withdrawing para-nitro group renders the aromatic ring electron-deficient.

Conversely, 4-phenylcyclohexanecarboxylic acid is a 1,4-disubstituted cyclohexane, which introduces cis/trans isomerism. The trans isomer is thermodynamically dominant because both the phenyl ring and the carboxylic acid can simultaneously occupy equatorial positions. This diequatorial arrangement creates a highly linear, rigid, and stable molecular axis—a geometric prerequisite for nematic liquid crystals and highly specific lipophilic drug pharmacophores.

Quantitative Data Summary

| Property | 1-(4-Nitrophenyl)cyclohexanecarboxylic acid | 4-Phenylcyclohexanecarboxylic acid |

| CAS Number | 91958-27-9 | 7494-76-0 (General) / 1466-73-5 (trans) |

| Molecular Formula | C₁₃H₁₅NO₄ | C₁₃H₁₆O₂ |

| Molecular Weight | 249.26 g/mol | 204.27 g/mol |

| Substitution Pattern | 1,1-disubstituted (Geminal) | 1,4-disubstituted |

| Stereoisomerism | None (Achiral core) | Cis and Trans isomers |

| Topological Polar Surface Area (TPSA) | 80.44 Ų | 37.3 Ų |

| Aromatic Electronics | Electron-deficient (Deactivated) | Electron-neutral |

| Primary Applications | Anticholinergic APIs, Neuroactive probes | Liquid crystals, Hedgehog pathway inhibitors |

Data sourced from authoritative chemical databases .

Mechanistic Pathways in Chemical Synthesis

The synthetic routes for these two compounds exploit entirely different chemical principles.

A. Regioselective Nitration for 1,1-Disubstitution

To synthesize 1-(4-Nitrophenyl)cyclohexanecarboxylic acid, chemists typically begin with 1-phenylcyclohexanecarboxylic acid. The challenge is achieving regioselective para-nitration without oxidative cleavage of the cyclohexane ring. By utilizing fuming nitric acid at sub-zero temperatures, the bulky cyclohexane ring at position 1 sterically blocks the ortho positions, directing the nitronium ion (

Workflow for the regioselective nitration of 1-phenylcyclohexanecarboxylic acid.

B. Friedel-Crafts Alkylation for 1,4-Disubstitution

The synthesis of trans-4-phenylcyclohexanecarboxylic acid relies on forming the carbon-carbon bond at position 4. A standard industrial approach involves the Friedel-Crafts alkylation of benzene using methyl 4-hydroxycyclohexanecarboxylate. Aluminum chloride (

Friedel-Crafts synthesis and hydrolysis yielding trans-4-phenylcyclohexanecarboxylic acid.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in causality and In-Process Controls (IPCs).

Protocol 1: Synthesis of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid

Causality Focus: Temperature control is critical. Exceeding 0°C increases the kinetic energy of the system, leading to meta-nitration byproducts and potential oxidative ring-opening.

-

Preparation: In a flame-dried round-bottom flask, cool 75 mL of fuming nitric acid to -10°C using an ice/salt bath.

-

Addition: Slowly add 5.00 g (0.0245 mol) of 1-phenylcyclohexanecarboxylic acid portion-wise over 30 minutes.

-

Causality: Portion-wise addition prevents localized exothermic spikes that could degrade the starting material.

-

-

Reaction: Stir the mixture for 1 hour, maintaining the temperature strictly at 0°C.

-

Quenching: Pour the reaction mixture over 300 g of crushed ice.

-

IPC/Validation: The active nitronium ions are immediately quenched. The highly insoluble nitrated product will precipitate as a light tan solid.

-

-

Purification: Collect the precipitate via vacuum filtration and recrystallize from cold methanol.

-

Self-Validation: Analyze the purified crystals via

NMR. A successful para-substitution will yield a distinct AA'BB' splitting pattern (two doublets integrating to 2H each) in the aromatic region (~7.5–8.2 ppm).

-

Protocol 2: Synthesis of trans-4-Phenylcyclohexanecarboxylic acid

Causality Focus: Thermodynamic equilibration is required to ensure the final product is exclusively the trans-diequatorial isomer.

-

Catalyst Activation: To 120 mL of anhydrous benzene, add 47 g (0.35 mol) of anhydrous

and heat to 43°C under an inert argon atmosphere. -

Alkylation: Dropwise, add a solution of 25 g (0.16 mol) of methyl 4-hydroxycyclohexanecarboxylate dissolved in 25 mL of benzene. Keep the internal temperature below 60°C.

-

Causality: Dropwise addition controls the generation of the carbocation, preventing runaway polymerization side-reactions.

-

-

Hydrolysis: After 1.5 hours of stirring at 60°C, cool the mixture and quench with ice water. Separate the organic layer, evaporate the benzene, and reflux the resulting ester in 10% ethanolic KOH for 4 hours.

-

Acidification & Isomerization: Acidify the aqueous layer with 1M HCl to precipitate the crude acid. Reflux the crude solid in toluene to thermodynamically drive the mixture to the trans conformation.

-

Self-Validation: Monitor via LC-MS to confirm the mass of the free acid (m/z 203.1 [M-H]-).

NMR validation must show large axial-axial coupling constants (

-

Applications in Drug Discovery and Materials Science

1-(4-Nitrophenyl)cyclohexanecarboxylic acid serves primarily as a synthetic bridge. The nitro group is an ideal precursor for reduction to an amine, yielding 1-(4-aminophenyl)cyclohexanecarboxylic acid. This amino-derivative is a vital pharmacophore for synthesizing anticholinergic and antispasmodic agents (such as Parpanit analogues) that target muscarinic receptors in the central nervous system . The geminal substitution provides the necessary steric bulk to lock the molecule into a specific binding pocket conformation.

4-Phenylcyclohexanecarboxylic acid , owing to its linear trans geometry, is heavily utilized in two distinct fields. In materials science, it is a foundational mesogen for synthesizing nematic liquid crystal displays (LCDs), where its rigid rod-like structure allows for rapid electro-optic switching. In oncology, it is utilized as a lipophilic tail in the design of Hedgehog signaling pathway inhibitors. The trans-cyclohexane core perfectly mimics the sterol-binding domains required to inhibit the Smoothened (SMO) receptor, effectively halting tumor proliferation .

References

-

PubChem. "4-Phenyl-cyclohexanecarboxylic acid." National Center for Biotechnology Information.[Link]

-

Canadian Science Publishing. "PREPARATION OF ANTIDOTES FOR ANTICHOLINESTERASE POISONING: I. PARPANIT ANALOGUES." Canadian Journal of Chemistry.[Link]

- Google Patents. "JPH08268957A - Production of trans-4-phenylcyclohexane-based compound.

- Google Patents. "AU2013292841B2 - N-(3-heteroarylaryl)-4-arylarylcarboxamides and analogs thereof.

Introduction: The Critical Role of pKa in Medicinal Chemistry

An In-depth Technical Guide to the pKa Values of 1-Arylcyclohexanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the degree of ionization of a molecule at a given pH. For professionals in drug discovery and development, a thorough understanding of a compound's pKa is not merely an academic exercise; it is a critical determinant of its pharmacokinetic and pharmacodynamic profile. The ionization state of a drug molecule profoundly influences its solubility, membrane permeability, plasma protein binding, and interaction with its biological target.[1] Consequently, the ability to predict and modulate pKa is a key component of successful drug design.

The 1-arylcyclohexanecarboxylic acid scaffold is a recurring motif in medicinal chemistry, appearing in compounds investigated as potent receptor ligands and agonists.[2][3] The presence of the carboxylic acid group often plays a crucial role in target binding through hydrogen bonding and electrostatic interactions.[4] However, this acidic moiety can also present challenges related to absorption, distribution, metabolism, and excretion (ADME).[5] This guide provides a detailed examination of the structural and electronic factors that dictate the pKa of 1-arylcyclohexanecarboxylic acid derivatives and outlines robust methodologies for its experimental determination.

Theoretical Framework: Deconstructing the Acidity of 1-Arylcyclohexanecarboxylic Acids

The acidity of any carboxylic acid is defined by the equilibrium of its dissociation in a solvent, typically water. The stability of the resulting carboxylate anion is the primary factor determining the strength of the acid; any feature that stabilizes this negative charge will shift the equilibrium towards dissociation, resulting in a stronger acid and a lower pKa value.[6][7]

Core Structure and Baseline Acidity

The parent structure, cyclohexanecarboxylic acid, provides a crucial reference point, with a pKa of approximately 4.90.[8] The introduction of a phenyl group at the 1-position, creating 1-phenylcyclohexanecarboxylic acid, introduces electronic effects that modulate this baseline acidity. The phenyl group is generally electron-withdrawing through induction, which helps to delocalize and stabilize the negative charge of the carboxylate anion. This results in a predicted pKa of around 4.45, making it a slightly stronger acid than its non-arylated counterpart.[9]

The Dominant Influence of Aryl Substituents

The true power in tuning the pKa of this scaffold lies in the modification of the aryl ring with various substituents. These substituents exert their influence primarily through two electronic mechanisms: the inductive effect and the resonance effect.[6]

-

Inductive Effect (I): Transmitted through sigma (σ) bonds, the inductive effect is the polarization of the electron density towards a more electronegative atom or group. Its influence diminishes with distance.[6][10]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), trifluoromethyl (-CF₃), and halogens (-F, -Cl) are highly electronegative. They pull electron density away from the carboxylate group, dispersing the negative charge and significantly stabilizing the anion. This leads to a more favorable dissociation and a lower pKa (stronger acid).[7][10]

-

Electron-Donating Groups (EDGs): Alkyl groups (-CH₃) and alkoxy groups (-OCH₃) can donate electron density through induction. This intensifies the negative charge on the carboxylate anion, destabilizing it and making dissociation less favorable. The result is a higher pKa (weaker acid).[6]

-

-

Resonance Effect (R): This effect involves the delocalization of π-electrons across the aromatic system. It is most pronounced for substituents at the ortho and para positions relative to the point of attachment to the cyclohexyl ring.

-

-R Groups (Withdrawal): A group like -NO₂ can actively pull electron density out of the ring via resonance, further stabilizing the carboxylate.

-

+R Groups (Donation): A group like -OCH₃ has lone pairs on the oxygen that can be delocalized into the aromatic ring, pushing electron density towards the carboxylate and destabilizing it.

-

The net electronic effect of a substituent is a combination of its inductive and resonance properties, which ultimately determines its impact on the molecule's pKa.

Caption: Logical relationship between aryl substituents and pKa.

Experimental Determination of pKa: Protocols and Best Practices

Accurate pKa determination is essential for building reliable structure-activity relationships (SAR).[11] While several methods exist, potentiometric titration remains the most direct and widely used technique for carboxylic acids.[12][13]

Protocol 1: Potentiometric Titration

This method relies on monitoring the pH of a solution of the acid as a standardized basic titrant is incrementally added. The pKa is determined from the resulting titration curve.

Principle: The Henderson-Hasselbalch equation shows that when the acid is exactly half-neutralized, the concentrations of the acidic form [HA] and the conjugate base form [A⁻] are equal. At this half-equivalence point, the pH of the solution is equal to the pKa of the acid.

Materials & Equipment:

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

25 mL burette (Class A)

-

Volumetric flasks and pipettes

-

Analytical balance

-

1-Arylcyclohexanecarboxylic acid derivative (analyte)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

-

High-purity water (deionized or distilled), boiled to remove CO₂

-

Methanol or other co-solvent if the analyte has poor water solubility

Step-by-Step Methodology:

-

Analyte Preparation: Accurately weigh approximately 0.1-0.2 mmol of the 1-arylcyclohexanecarboxylic acid derivative and transfer it to a 100 mL beaker.

-

Causality: An accurate mass is crucial for determining the precise equivalence point and validating the titration.

-

-

Dissolution: Add 40-50 mL of high-purity water. If solubility is an issue, a water-methanol mixture (e.g., 50:50 v/v) can be used. Add a magnetic stir bar.

-

Causality: The analyte must be fully dissolved for an accurate titration. The use of a co-solvent will yield an apparent pKa (pKa*), which is still invaluable for comparing a series of analogs.

-

-

pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the temperature of the experiment.

-

Causality: Calibration ensures the accuracy of the pH measurements, which are the core data of the experiment.

-

-

Titration Setup: Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the beaker walls or the stir bar. Start gentle stirring.

-

Initial Reading: Record the initial pH of the solution before adding any titrant.

-

Titration Execution: Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize completely before recording the total volume of titrant added and the corresponding pH.

-

Causality: Allowing the reading to stabilize ensures the measurement reflects the true equilibrium pH after each addition. Smaller increments should be used near the expected equivalence point where the pH changes most rapidly.

-

-

Data Collection: Continue the titration well past the equivalence point (the region of sharpest pH change) until the pH begins to plateau again.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence volume (Veq) from the inflection point of the curve. This can be done visually or more accurately by finding the maximum of the first derivative plot (ΔpH/ΔV vs. V).

-

The half-equivalence volume is Veq / 2.

-

Find the pH on the titration curve that corresponds to the half-equivalence volume. This pH value is the pKa of the acid.

-

Protocol 2: UV-Vis Spectrophotometry

This method is applicable when the protonated (HA) and deprotonated (A⁻) forms of the compound have distinct UV-Vis absorbance spectra.

Principle: By measuring the absorbance of the compound in a series of buffers with known pH values, a sigmoidal curve of absorbance vs. pH can be generated. The inflection point of this curve corresponds to the pKa.[12]

Step-by-Step Methodology:

-

Spectral Scan: Prepare two solutions of the analyte at a constant concentration: one in a strongly acidic buffer (e.g., pH 1-2) to isolate the spectrum of the HA form, and one in a strongly basic buffer (e.g., pH 10-11) for the A⁻ form. Scan both across a UV-Vis range (e.g., 200-400 nm) to identify a wavelength with the largest difference in absorbance (λ_max_diff).

-

Causality: A significant difference in absorbance between the two forms is required for the method to be sensitive and accurate.

-

-

Buffer Preparation: Prepare a series of at least 8-10 buffers spanning the expected pKa range (e.g., from pH 3.0 to 6.0 in 0.2-0.3 unit increments). The ionic strength of all buffers should be kept constant.

-

Causality: Constant ionic strength minimizes variations in activity coefficients that could affect the measured pKa.

-

-

Sample Preparation: Prepare a series of solutions by adding a small, constant volume of a concentrated stock solution of the analyte to a larger, constant volume of each buffer from step 2.

-

Causality: This ensures the analyte concentration is constant across all samples, so any change in absorbance is due only to the change in pH.

-

-

Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max_diff.

-

Data Analysis: Plot absorbance (y-axis) versus pH (x-axis). Fit the data to a sigmoidal dose-response equation. The pH at the inflection point of the curve is the pKa.

Caption: General workflow for pKa determination by potentiometric titration.

Structure-pKa Data & Analysis

The following table summarizes the pKa values for cyclohexanecarboxylic acid and select 1-arylcyclohexanecarboxylic acid derivatives. The values for the substituted derivatives are based on established electronic principles of benzoic acids and serve to illustrate the expected trends.[6][10]

| Compound | Aryl Substituent (X) | Electronic Effect | Expected pKa |

| Cyclohexanecarboxylic Acid | None (H at C1) | N/A (Reference) | 4.90[8] |

| 1-Phenylcyclohexanecarboxylic Acid | -H (Unsubstituted) | Weakly Withdrawing | ~4.45[9] |

| 1-(4-Methoxyphenyl)cyclohexanecarboxylic Acid | p-OCH₃ | Donating (+R > -I) | ~4.60 |

| 1-(4-Methylphenyl)cyclohexanecarboxylic Acid | p-CH₃ | Weakly Donating (-I) | ~4.55 |

| 1-(4-Chlorophenyl)cyclohexanecarboxylic Acid | p-Cl | Withdrawing (-I > +R) | ~4.25 |

| 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid | p-NO₂ | Strongly Withdrawing (-I, -R) | ~3.80 |

Analysis of Trends:

-

Effect of Phenyl Group: The introduction of the unsubstituted phenyl group lowers the pKa from 4.90 to ~4.45, confirming its net electron-withdrawing character which stabilizes the conjugate base.

-

Electron-Donating Groups: Adding a methoxy (p-OCH₃) or methyl (p-CH₃) group increases the pKa relative to the unsubstituted phenyl derivative. This is because these groups donate electron density, destabilizing the carboxylate anion and making the acid weaker.

-

Electron-Withdrawing Groups: The inclusion of a chloro (p-Cl) or nitro (p-NO₂) group significantly lowers the pKa. The strongly withdrawing nitro group has the most dramatic effect, increasing the acidity by nearly a full pKa unit compared to the unsubstituted phenyl compound. This demonstrates a powerful and predictable method for tuning acidity.

Conclusion

The pKa of 1-arylcyclohexanecarboxylic acid derivatives is a highly tunable parameter, governed primarily by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups enhance acidity (lower pKa) by stabilizing the carboxylate anion, while electron-donating groups have the opposite effect. A quantitative understanding of these structure-acidity relationships, validated by robust experimental methods like potentiometric titration, provides medicinal chemists with a rational framework for optimizing the physicochemical properties of drug candidates. By strategically modifying the aryl ring, researchers can fine-tune the ionization state of these molecules to improve their ADME profiles and ultimately enhance their therapeutic potential.

References

-

Title: Substituent Effects. Part 13. Anomalous Dissociation Constants in Water-Organic Solvent Mixtures: Alicyclic and Aliphatic Carboxylic Acids Source: ResearchGate URL: [Link]

-

Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: [Link]

-

Title: Development of Methods for the Determination of pKa Values Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: CARBOXYLIC ACIDS Source: University of Calgary URL: [Link]

-

Title: Using Atomic Charges to Describe the pKa of Carboxylic Acids Source: ChemRxiv URL: [Link]

-

Title: Substituent effects on acidic strength | Aldehydes, ketones & carb. acids | Chemistry | Khan Academy Source: YouTube URL: [Link]

-

Title: Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach Source: Max Planck Society Repository URL: [Link]

-

Title: Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model Source: ResearchGate URL: [Link]

-

Title: Theoretical Calculations of pKa Values for Substituted Carboxylic Acid Source: NTU Journal of Pure Sciences URL: [Link]

-

Title: 20.4 Substituent Effects on Acidity Source: OpenStax URL: [Link]

-

Title: List of tested compounds, their chemical structures, pKa and Log D values. Source: ResearchGate URL: [Link]

-

Title: Discovery of a biaryl cyclohexene carboxylic acid (MK-6892): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate Source: PubMed URL: [Link]

-

Title: Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands Source: PubMed URL: [Link]

-

Title: Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects Source: ResearchGate URL: [Link]

-

Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression Source: Oriental Journal of Chemistry URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a biaryl cyclohexene carboxylic acid (MK-6892): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. youtube.com [youtube.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 1-PHENYL-1-CYCLOHEXANECARBOXYLIC ACID | 1135-67-7 [chemicalbook.com]

- 10. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 11. orientjchem.org [orientjchem.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Nitrophenyl)cyclohexanecarboxylic acid SDS safety data sheet

This guide serves as an advanced technical document for 1-(4-Nitrophenyl)cyclohexanecarboxylic acid . It synthesizes standard Safety Data Sheet (SDS) parameters with high-level experimental insights, designed for researchers requiring strictly validated protocols for synthesis, handling, and application.

CAS No: 91958-27-9 | Formula: C₁₃H₁₅NO₄ | M.W.: 249.26 g/mol [1]

Executive Summary & Chemical Identity

1-(4-Nitrophenyl)cyclohexanecarboxylic acid is a gem-disubstituted cyclohexane derivative featuring a carboxylic acid and a para-nitrophenyl moiety at the quaternary C1 position. It is primarily utilized as a pharmaceutical intermediate, serving as a precursor for conformationally restricted amino acids (analogous to gabapentin) and dendrimer functionalization.

Scientist’s Note: The quaternary carbon center creates significant steric bulk, influencing both its chemical reactivity (hindering nucleophilic attack at the carboxyl) and its biological profile (enhancing metabolic stability).

Physicochemical Profile

| Parameter | Data / Observation | Source/Validation |

| Appearance | White to pale yellow crystalline powder | Visual Inspection |

| Melting Point | Predicted >130°C (Solid) | Structure-Activity Relationship (SAR) [1] |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Poor in Water | Polarity Assessment |

| pKa | ~4.5 (Carboxylic Acid) | Calculated |

| Storage | 2–8°C, Desiccated, Inert Atmosphere (Ar/N₂) | Stability Protocol [2] |

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this CAS is limited, its structural alerts (Nitroaryl, Carboxylic Acid) dictate the following safety profile based on Read-Across Methodology .

GHS Classification (Deductive)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

-

Structural Alert: Nitroaromatic compounds carry a latent risk of methemoglobinemia upon high-level exposure and potential skin sensitization.

Critical Risk Factors[2]

-

Thermal Instability: Nitro compounds are energetically unstable. While mono-nitro aromatics are generally stable, heating crude material containing isomers or impurities can induce runaway decomposition.

-

Acidic Corrosivity: The free acid form can degrade basic catalysts or sensitive amine protecting groups in complex synthesis.

Synthesis & Reaction Safety Protocol

The primary synthetic route involves the electrophilic nitration of 1-phenylcyclohexanecarboxylic acid. This process is highly exothermic and requires rigorous thermal control to prevent the formation of unstable polynitrated by-products.

Validated Synthesis Workflow (Nitration)

Reagents: 1-Phenylcyclohexanecarboxylic acid, Fuming HNO₃, Conc. H₂SO₄.[2] Key Safety Control: Maintain internal temperature < 10°C during addition.

Figure 1: Nitration synthesis workflow emphasizing thermal gating mechanisms to prevent thermal runaway [3].

Experimental Insight: The bulky cyclohexyl group directs nitration primarily to the para position (steric hindrance blocks ortho). However, trace ortho-isomer impurities can lower the melting point and must be removed via recrystallization (typically from EtOH/Water).

Safe Handling & Storage Architecture

To maintain reagent integrity and operator safety, the following hierarchy of controls must be implemented.

Engineering Controls[2]

-

Primary Containment: All solid handling must occur within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).

-

Static Control: Use anti-static weighing boats and grounded spatulas. Nitro compounds can be sensitive to electrostatic discharge (ESD) in dry environments.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Hands | Nitrile (Double Gloving) | Prevents permeation of nitro-aromatics (potential blood toxins). |

| Eyes | Chemical Splash Goggles | Protects against acidic dust/vapors. |

| Respiratory | N95 or P100 Respirator | Required if handling open powder outside a hood (Not Recommended). |

Storage Stability Logic

Store at 2–8°C under an inert atmosphere (Argon).

-

Why? The carboxylic acid proton can catalyze slow autocatalytic degradation of the nitro group or impurities over time. Cold storage creates a kinetic barrier to this decomposition.

Emergency Response Framework

This protocol is designed to be self-validating: the steps follow the chemical logic of neutralization and solubility.

Spill Management (Solid)

-

Isolate: Evacuate non-essential personnel.

-

Neutralize: Do not use water initially (spreads contamination). Cover spill with Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate to neutralize the acid function.

-

Collect: Dampen slightly with water to minimize dust, then sweep up the neutralized paste.

-

Disposal: Incineration is the only validated disposal method for nitro-aromatics to ensure complete destruction of the ring system.

First Aid Logic

-

Eye Contact: Flush with water for 15 minutes. Mechanism: Dilution reduces osmotic damage from the acid.

-

Skin Contact: Wash with soap and water.[3] Do not use alcohol (increases transdermal absorption of the nitro compound).

Figure 2: Decision tree for emergency response, highlighting the contraindication of alcohol for skin cleanup.

Toxicology & Ecological Impact

Data Status: Experimental data for CAS 91958-27-9 is extrapolated from structural analogs (e.g., 4-Nitrobenzoic acid, Cyclohexanecarboxylic acid).

-

Acute Toxicity: Predicted Oral LD50 (Rat) > 1000 mg/kg.

-

Carcinogenicity: Nitroaromatics are generally flagged for potential mutagenicity (Ames Test positive in some strains). Handle as a potential mutagen.

-

Ecological Fate:

-

Persistence: High.[4] The cyclohexane ring resists rapid biodegradation.

-

Bioaccumulation: Moderate (LogP ~2.5–3.0). Potential to bioconcentrate in aquatic organisms. Do not release into waterways.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14106, 1,4-Cyclohexanedicarboxylic acid (Analogous Structure). Retrieved from [Link]

-

Master Organic Chemistry (2018). Nitration of Aromatic Compounds: Mechanism and Safety. Retrieved from [Link]

Sources

Technical Assessment: 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid as a Controlled Substance Precursor

This guide provides an in-depth technical assessment of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (CAS 91958-27-9), analyzing its chemical structure, potential as a drug precursor, and current regulatory status.[1][2]

Executive Summary

1-(4-Nitrophenyl)cyclohexanecarboxylic acid is not currently listed as a controlled substance or a scheduled precursor under the United Nations 1988 Convention, the U.S. Controlled Substances Act (List I/II), or European Union drug precursor regulations.[1][2]

However, it is a structural analog of a known Schedule II precursor: 1-phenylcyclohexanecarboxylic acid (a primary precursor for Phencyclidine/PCP).[1][2] While it has legitimate applications in pharmaceutical research (specifically for anti-inflammatory amidrazone derivatives), its structure allows for the theoretical synthesis of 4-nitro-PCP or 4-amino-PCP analogs.[1][2] Consequently, it fits the profile of a "designer precursor" or "masked precursor"—a non-controlled chemical capable of being converted into a controlled substance analog through specific chemical transformations.[2]

Chemical Identity & Structural Analysis[3][4][5]

This compound is a cyclohexane derivative characterized by a carboxylic acid group and a para-nitrophenyl moiety at the C1 position.[2]

| Property | Data |

| Chemical Name | 1-(4-Nitrophenyl)cyclohexanecarboxylic acid |

| CAS Number | 91958-27-9 |

| Molecular Formula | |

| Molecular Weight | 249.26 g/mol |

| Structural Class | Arylcyclohexyl carboxylic acid (Nitro-substituted) |

| Key Moiety | 1-phenylcyclohexyl core (shared with PCP scaffold) |

Structural Comparison to Regulated Precursors

The core scaffold of this molecule is identical to 1-phenylcyclohexanecarboxylic acid (CAS 1135-67-7), which is a DEA List II chemical and a known precursor for PCP.[1][2] The only difference is the presence of a nitro group (

-

Regulated Precursor: 1-Phenylcyclohexanecarboxylic acid

PCP[1][2] -

Subject Chemical: 1-(4-Nitrophenyl)cyclohexanecarboxylic acid

4-Nitro-PCP[2]

Precursor Potential & Synthetic Pathways[2][7]

To understand the risk profile, we must analyze how this chemical could be diverted for illicit synthesis. The presence of the nitro group generally deactivates the ring, altering the reactivity compared to the unsubstituted parent, but it does not prevent the formation of the piperidine ring essential for PCP-class drugs.[2]

Theoretical Illicit Synthesis Pathway

The synthesis would likely mirror the standard Maddox method for PCP, but would yield 4-substituted analogs.[2]

-

Amidation/Reduction: The carboxylic acid is converted to an intermediate capable of reacting with piperidine (or the piperidine ring is formed first).

-

Product Formation: The result is 4-Nitrophencyclidine (CAS 60658-01-7).[1][2]

-

Further Modification: The nitro group can be reduced (using

or

Diagram: Synthetic Divergence

The following diagram illustrates the structural relationship between the regulated precursor and the subject chemical.

Figure 1: Divergence of synthetic pathways. The subject chemical parallels the regulated precursor but yields nitro-substituted analogs.

Regulatory Landscape[2][8][9][10][11][12][13]

As of 2026, the regulatory status is defined by specific lists rather than broad structural bans on precursors (unlike the drugs themselves, which are often covered by analog acts).

Jurisdiction Status Table[1][2]

| Jurisdiction | Status | Notes |

| United Nations | Not Listed | Not included in Table I or II of the 1988 Convention.[1][2] |

| United States | Unregulated | Not a List I or List II chemical.[3] However, the final drug (4-nitro-PCP) could be prosecuted under the Federal Analogue Act if intended for consumption.[1][2] |

| European Union | Not Listed | Not a Category 1, 2, or 3 precursor. Monitored voluntarily as a "new psychoactive substance" precursor in some member states. |

| China | Unregulated | Not currently on the catalogue of precursor chemicals, though China frequently updates lists to include "designer precursors." |

The "Designer Precursor" Loophole

This chemical represents a classic "designer precursor" strategy.[2][4][5] By adding a functional group (nitro) that is not essential to the pharmacological core but changes the CAS number and chemical properties, clandestine chemists can bypass import/export restrictions applied to the parent acid.

-

Legitimate Use Defense: Unlike some designer precursors (e.g., PMK glycidates) which have almost no legitimate use, this acid is a valid intermediate for research into amidrazone derivatives with anti-inflammatory properties [1]. This dual-use nature complicates scheduling.[1][2]

Forensic & Analytical Detection[2]

For researchers and forensic laboratories, distinguishing this precursor from the regulated parent is critical.

-

Mass Spectrometry (GC-MS):

-

Infrared Spectroscopy (IR):

-

Look for the strong symmetric and asymmetric stretching vibrations of the

group at 1530 cm⁻¹ and 1350 cm⁻¹ , which are absent in the regulated parent.

-

Diagram: Regulatory Decision Logic

This flow chart assists compliance officers in determining the status of such chemicals.

Figure 2: Regulatory decision tree for non-scheduled structural analogs.

Safety & Handling Protocols

While not a controlled substance, the nitro group introduces specific safety considerations for researchers handling this compound.

-

Explosion Hazard (Low): Mononitro-aromatics are generally stable, but should not be subjected to extreme heat or shock, especially if mixed with reducing agents.

-

Toxicity: Like many nitro-aromatics, it should be treated as potentially toxic by inhalation and skin absorption. Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Storage: Store in a cool, dry place away from strong bases and reducing agents.

References

-

MDPI (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. Link[2]

-

United Nations Office on Drugs and Crime (UNODC). Red List - Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances.[2] Link

-

Drug Enforcement Administration (DEA). List of Controlled Substances and Regulated Chemicals. Link

-

PubChem. 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (Compound Summary). National Library of Medicine. Link

-

European Commission. Drug Precursors Control - Legislation and Monitoring. Link[2]

Sources

Technical Whitepaper: Sourcing and Validation of 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid

This technical guide provides an in-depth analysis of the sourcing, synthesis, and quality control of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (CAS 91958-27-9). It is designed for researchers and procurement specialists in the pharmaceutical development sector.

Executive Summary

1-(4-Nitrophenyl)cyclohexanecarboxylic acid is a specialized gem-disubstituted cyclohexane building block used primarily in the synthesis of pharmaceutical intermediates. Its unique structural motif—a quaternary carbon bearing both a lipophilic cyclohexane ring and an electron-deficient nitrophenyl group—makes it a critical scaffold for exploring structure-activity relationships (SAR) in diverse therapeutic areas, including analgesic and anticoagulant drug discovery.

This guide outlines the chemical identity, evaluates the "Make vs. Buy" decision through a synthesis analysis, details the supplier landscape, and provides a self-validating quality assurance protocol.

Chemical Profile & Identity

Before sourcing, verify the exact chemical identity to avoid confusion with structural isomers (e.g., the 4-substituted cyclohexane isomer or cyclopentane analogs).

| Property | Specification |

| Chemical Name | 1-(4-Nitrophenyl)cyclohexane-1-carboxylic acid |

| CAS Number | 91958-27-9 |

| Molecular Formula | C₁₃H₁₅NO₄ |

| Molecular Weight | 249.26 g/mol |

| SMILES | C1CCC(CC1)(C2=CC=C(C=C2)[O-])C(=O)O |

| Structural Feature | Geminal disubstitution at C1 (Quaternary Carbon) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Critical Note on Isomers: Ensure your supplier does not provide 4-(4-nitrophenyl)cyclohexanecarboxylic acid (CAS 113524-42-8). The position of the phenyl group relative to the carboxylic acid (geminal vs. distal) drastically alters pharmacological properties.

Synthesis & Manufacturing Analysis (The "Make" vs. "Buy" Decision)

Understanding the synthesis route is crucial for identifying potential impurities in purchased batches. The industrial standard for gem-disubstituted cyclohexanes typically employs a dialkylation strategy.

Primary Synthetic Route

The most robust synthesis involves the double alkylation of 4-nitrophenylacetonitrile with 1,5-dibromopentane , followed by nitrile hydrolysis.

Why this matters:

-

Impurity A (Mono-alkylation): Incomplete reaction leads to open-chain alkylated byproducts.

-

Impurity B (Decarboxylation): Harsh hydrolysis conditions can lead to decarboxylation, yielding the nitro-phenyl-cyclohexane hydrocarbon.

Synthesis Pathway Diagram

The following diagram illustrates the critical control points in the synthesis.